![molecular formula C15H12ClFN6O B2406078 1-(2-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 897624-17-8](/img/structure/B2406078.png)
1-(2-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
This compound is a urea derivative with a tetrazole ring. Urea derivatives are often used in medicinal chemistry due to their bioactivity. The tetrazole ring is a common bioisostere for the carboxylic acid group, which means it can have similar biological effects .
Molecular Structure Analysis
The molecule contains a urea linkage (-NH-CO-NH-) and a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. It also has phenyl rings substituted with chlorine and fluorine .Chemical Reactions Analysis
As a urea derivative, this compound might undergo hydrolysis under acidic or basic conditions to yield amines and isocyanic acid. The tetrazole ring is generally stable but can participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of the tetrazole ring and the chlorine and fluorine substituents would influence properties like solubility, melting point, and stability .Scientific Research Applications
- Antihypertensive Agents : Research suggests that derivatives of this compound may have antihypertensive effects by modulating blood pressure regulation mechanisms .
- Anti-Inflammatory Properties : Some studies explore its potential as an anti-inflammatory agent, which could be valuable in treating inflammatory conditions .
- Anticancer Activity : Investigations indicate that certain analogs exhibit anticancer properties, making them promising candidates for drug development .
- Organic Semiconductors : The structural characteristics of this moiety make it interesting for material science applications. Researchers have investigated its use in organic semiconductors, which play a crucial role in electronic devices .
- Diverse Synthetic Strategies : Scientists have employed various synthetic methods to access this scaffold, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These strategies enable efficient access to the compound for further studies.
- Enzyme Inhibition : Researchers have explored the inhibitory effects of related compounds on specific enzymes, providing insights into potential therapeutic targets .
- Receptor Binding : Investigations into receptor binding interactions shed light on the compound’s biological activity and potential applications .
- Metabolism Studies : Understanding the metabolism of this compound is crucial for drug development. Researchers have studied its metabolic pathways and stability profiles .
- Toxicity Assessment : Toxicological evaluations help assess safety and guide further development .
- Fluorescent Behavior : Certain derivatives exhibit interesting photophysical properties, including fluorescence. These properties can be harnessed for imaging and sensing applications .
Medicinal Chemistry
Material Science
Chemical Synthesis
Biological Studies
Pharmacokinetics and Toxicology
Photophysical Properties
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN6O/c16-12-3-1-2-4-13(12)19-15(24)18-9-14-20-21-22-23(14)11-7-5-10(17)6-8-11/h1-8H,9H2,(H2,18,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUKRNCTIHOHGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea |
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